Spectroscopic analysis (NMR, IR, Mass Spec) of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Spectroscopic analysis (NMR, IR, Mass Spec) of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Executive Summary
The structural elucidation of heterocyclic ureas requires a rigorous, multi-modal analytical approach. This whitepaper provides an in-depth technical guide for the spectroscopic characterization of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (C₁₁H₁₂N₄OS). Designed for drug development professionals and analytical chemists, this guide details the causality behind spectral phenomena, establishes self-validating experimental protocols, and maps the exact molecular architecture using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (ESI-HRMS).
Molecular Architecture & Analytical Strategy
The target molecule features a central urea bridge flanked by a lipophilic phenyl ring and an electron-deficient 1,3,4-thiadiazole heterocycle substituted with an ethyl group[1]. This unique arrangement imparts strong hydrogen-bonding capabilities and distinct electronic push-pull dynamics across the urea linkage. To confidently validate this structure, we employ an orthogonal analytical workflow where each spectroscopic technique cross-verifies the findings of the others.
Fig 1. Multi-modal spectroscopic workflow for structural validation.
High-Fidelity Experimental Protocols
To ensure absolute trustworthiness, every protocol must operate as a self-validating system. The following methodologies embed internal controls and system suitability checks directly into the workflow.
Protocol A: NMR Acquisition (1H and 13C)
-
Step 1: Dissolve 15 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d₆. Causality: Anhydrous DMSO-d₆ is specifically chosen to prevent the rapid chemical exchange of the labile urea N-H protons with water, which would otherwise broaden or erase their signals[2].
-
Step 2: Add Tetramethylsilane (TMS, 0.05% v/v) as an internal reference.
-
Step 3: Tune and match the NMR probe to the ¹H (400 MHz) and ¹³C (100 MHz) frequencies.
-
Self-Validation Checkpoint: Before acquiring the full spectrum, verify that the TMS signal is a sharp singlet at exactly δ 0.00 ppm with a Line Width at Half Height (LWHH) of <1.0 Hz. If LWHH > 1.0 Hz, the magnetic field is inhomogeneous; re-shim the Z-axis to prevent artifactual peak broadening.
Protocol B: FT-IR Acquisition (ATR Mode)
-
Step 1: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Step 2: Collect a background spectrum (16 scans, 4 cm⁻¹ resolution) to map atmospheric CO₂ and H₂O.
-
Step 3: Apply 2-3 mg of the solid powder to the crystal and compress it evenly with the anvil.
-
Self-Validation Checkpoint: Inspect the baseline noise in the 2000–2200 cm⁻¹ region (a typical "quiet zone" for organic molecules). If the noise exceeds 2% transmittance, clean the crystal and re-acquire the background to prevent the misinterpretation of artifactual peaks[3].
Protocol C: ESI-HRMS Acquisition
-
Step 1: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to promote ionization.
-
Step 2: Infuse the sample into the Electrospray Ionization (ESI) source at a flow rate of 10 µL/min.
-
Self-Validation Checkpoint: Co-infuse a standard tuning mix (e.g., sodium formate clusters) and monitor the reference masses. The mass error must remain <5 ppm. If drift is detected, the system must undergo an automated mass calibration before sample acquisition to ensure exact mass reliability[4].
Nuclear Magnetic Resonance (NMR) Profiling
The NMR spectra provide a definitive map of the molecule's atomic connectivity. The ethyl group presents a classic first-order aliphatic spin system (A₂X₃), yielding a triplet and a quartet.
Causality in Chemical Shifts: The most diagnostic features are the urea N-H protons. These protons are highly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the adjacent thiadiazole and phenyl rings, compounded by extensive intermolecular hydrogen bonding in the solvent[2]. The N-H proton adjacent to the thiadiazole ring (~11.0 ppm) is significantly more deshielded than the phenyl-adjacent N-H (~9.5 ppm). This is caused by the powerful inductive effect of the heteroaromatic 1,3,4-thiadiazole system, which depletes electron density from the nitrogen, heavily exposing the proton to the external magnetic field[5].
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)
| Structural Moiety | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | 1.30 | Triplet (3H, J = 7.5 Hz) | 13.5 |
| Ethyl -CH₂- | 2.95 | Quartet (2H, J = 7.5 Hz) | 24.0 |
| Phenyl Ring | 7.05 – 7.55 | Multiplet (5H) | 118.0 – 129.5 (Ar-C), 138.5 (Ipso) |
| Urea C=O | - | - | 153.5 |
| Thiadiazole C2 & C5 | - | - | 158.0 (C2), 165.2 (C5) |
| Phenyl-NH | 9.45 | Broad Singlet (1H) | - |
| Thiadiazole-NH | 11.05 | Broad Singlet (1H) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides critical insights into the functional groups and the hydrogen-bonding network of the solid-state molecule.
Causality in Vibrational Modes: The N-H stretching vibrations appear as a broadened band in the 3200–3400 cm⁻¹ region, which is a direct physical manifestation of extensive intermolecular hydrogen bonding[4]. Furthermore, the C=O stretch (Amide I) is observed at a lower frequency (~1680 cm⁻¹) than a standard isolated ketone (~1715 cm⁻¹). This causal shift is driven by the resonance delocalization of the two adjacent nitrogen lone pairs into the carbonyl pi-system, which increases single-bond character and weakens the C=O stretching force constant[5]. The 1,3,4-thiadiazole ring contributes a sharp, diagnostic C=N stretching vibration around 1550 cm⁻¹[3].
Table 2: Key FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity & Shape | Structural Correlation |
| 3200 – 3350 | N-H Stretch | Medium, Broad | Urea nitrogens (H-bonded) |
| 2850 – 2960 | C-H Stretch (Aliphatic) | Weak, Sharp | Ethyl group |
| 1680 | C=O Stretch (Amide I) | Strong, Sharp | Urea carbonyl |
| 1550 – 1560 | C=N Stretch | Medium, Sharp | 1,3,4-Thiadiazole ring |
| 1450 – 1500 | C=C Stretch | Medium | Phenyl ring aromatics |
| 680 | C-S-C Stretch | Weak | Thiadiazole thioether |
High-Resolution Mass Spectrometry (ESI-HRMS) & Fragmentation Dynamics
Under positive Electrospray Ionization (ESI+), the molecule preferentially protonates at the highly basic nitrogen atoms of the thiadiazole ring to form the [M+H]⁺ precursor ion at m/z 249.08.
Causality in Fragmentation: During Collision-Induced Dissociation (CID), the urea linkage acts as the thermodynamic weak point of the molecule. The primary fragmentation pathway is driven by the expulsion of a neutral aniline molecule (-93 Da). This cleavage is energetically favorable because it leads to the formation of a highly conjugated, stable[5-ethyl-1,3,4-thiadiazol-2-yl isocyanate + H]⁺ product ion at m/z 156.02[4]. An orthogonal α-cleavage pathway results in the loss of the thiadiazolamine moiety (-129 Da), yielding the phenyl isocyanate cation at m/z 120.04[1].
Fig 2. Primary ESI-MS fragmentation pathways of the urea linkage.
Table 3: ESI-HRMS Fragmentation Data
| Ion Type | Exact Mass (m/z) | Neutral Loss (Da) | Structural Assignment |
| Precursor [M+H]⁺ | 249.0810 | - | Protonated intact molecule |
| Product Ion A | 156.0231 | 93 (Aniline) | [5-ethyl-1,3,4-thiadiazol-2-yl isocyanate + H]⁺ |
| Product Ion B | 120.0449 | 129 (Thiadiazolamine) | [Phenyl isocyanate + H]⁺ |
| Product Ion C | 94.0656 | 155 (Thiadiazolyl isocyanate) | [Aniline + H]⁺ |
Conclusion
The comprehensive spectroscopic profiling of 1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylurea relies on understanding the electronic interplay between the thiadiazole ring, the urea bridge, and the phenyl moiety. By utilizing self-validating protocols across NMR, FT-IR, and HRMS, researchers can confidently map the atomic connectivity, hydrogen-bonding networks, and thermodynamic stability of this critical chemical scaffold.
Sources
- 1. Thidiazuron | C9H8N4OS | CID 40087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. 1,3-Dipyridin-4-ylurea|Bifunctional Reagent [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
